Baricitinib-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

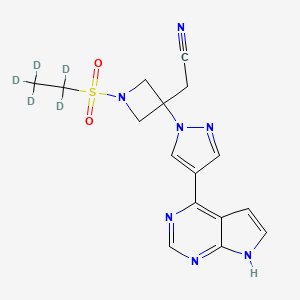

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17N7O2S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-[1-(1,1,2,2,2-pentadeuterioethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile |

InChI |

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3,2D2 |

InChI Key |

XUZMWHLSFXCVMG-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Baricitinib-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Baricitinib-d5, an isotopically labeled version of the Janus kinase (JAK) inhibitor, Baricitinib. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a structured format.

Introduction

Baricitinib is a selective inhibitor of JAK1 and JAK2, which are intracellular enzymes involved in signaling pathways for various cytokines and growth factors crucial to immune function.[1][2] By blocking these pathways, Baricitinib modulates the inflammatory response, making it an effective treatment for autoimmune disorders such as rheumatoid arthritis.[3][4] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies due to the altered mass, which allows for its use as an internal standard in mass spectrometry-based assays.[5][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated side chain which is then coupled with the core heterocyclic structure. A known synthetic route achieves the final compound in four steps with an overall yield of 29% starting from [2H5]ethanethiol.[7][8]

Synthetic Workflow

The overall synthetic workflow for this compound is depicted below.

A high-level overview of the this compound synthesis workflow.

Experimental Protocols

Step 1: Synthesis of [2H5]Ethanesulfonyl Chloride

[2H5]Ethanethiol is reacted with sulfuryl chloride (SO2Cl2) and potassium nitrate (KNO3) in anhydrous acetonitrile at 0°C. The reaction mixture is stirred for one hour. After quenching with saturated sodium bicarbonate solution, the organic component is extracted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate to yield [2H5]ethanesulfonyl chloride.[4]

Step 2: Synthesis of 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The N-Boc protecting group is removed from tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to yield 3-(cyanomethylene)azetidine. This intermediate is then coupled with the previously synthesized [2H5]ethanesulfonyl chloride to form 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[4]

Step 3: Synthesis of the Protected this compound Intermediate

A nucleophilic addition reaction is performed between 2-(1-([2H5]ethylsulfonyl)azetidin-3-ylidene)acetonitrile and 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile. The reaction is stirred at room temperature for 16 hours. The resulting precipitate is washed with water and methyl tert-butyl ether (MTBE) to yield the protected this compound intermediate.[4]

Step 4: Deprotection to Yield this compound

The protected intermediate is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. A solution of tin tetrachloride (SnCl4) in DCM is added, and the reaction is stirred until deprotection is complete. The reaction is quenched with 4% sodium hydroxide, and the organic fraction is separated, washed, dried, and filtered to give the final product, this compound.[4]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Overall Yield (from [2H5]ethanethiol) | 29% | [7][8] |

| Overall Yield (from [2H5]bromoethane) | 19% | [7][8] |

| Number of Synthetic Steps | 4 | [7][8] |

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.

A workflow for the characterization of this compound.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is used for the determination of Baricitinib. While specific methods for this compound are not detailed in the provided results, a general approach for Baricitinib can be adapted.

-

Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.

-

Mobile Phase: Methanol and Phosphate buffer (0.02M, pH 3.6) in a ratio of 45:55 v/v.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 255 nm.

-

Retention Time for Baricitinib: 3.254 min.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation patterns.

-

Ionization Mode: Positive ion mode with electrospray ionization (ESI).

-

Monitored Transition (MRM): m/z 380.90 → 255.99.[9]

-

Cone Voltage: 30 V.[9]

-

Collision Energy: 25 eV.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. For the protected this compound intermediate, the following data has been reported:

-

1H NMR (500 MHz, CDCl3) δ ppm: 8.88 (s, 1H), 8.48 (s, 1H), 8.37 (s, 1H), 7.44 (d, J = 4 Hz, 1H), 6.81 (d, J = 3.5 Hz, 1H), 5.70 (s, 2H), 4.66 (d, J = 9.5 Hz, 2H), 4.28 (d, J = 9.5 Hz, 2H), 3.57 (t, J = 8 Hz, J = 8.25 Hz, 2H), 3.43 (s, 2H), 0.94 (t, J = 8.5 Hz, J = 8.25 Hz, 2H), 0.04 (s, 9H).[4]

-

13C NMR (126 MHz, CDCl3) δ ppm: 152.3, 151.8, 150.1, 140.8, 128.8, 128.1, 123.4, 115.0, 114.4, 100.6, 72.8, 66.6, 58.9, 56.1, 27.7, 17.7, 1.5.[4]

Summary of Characterization Data

| Property | Value | Reference |

| Molecular Formula | C16H12D5N7O2S | [6] |

| Molecular Weight | 376.45 | [6][10] |

| Purity (example) | 98.98% | [6] |

| Appearance | White to off-white solid | [6] |

| Mass Transition (m/z) | 380.90 → 255.99 | [9] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib functions by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK2.[1][2][3][4] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from extracellular cytokines and growth factors to the cell nucleus, leading to the transcription of genes involved in inflammation and immune responses.[2][11]

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][3] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, thereby reducing the production of pro-inflammatory mediators.[3]

The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route, while requiring multiple steps, offers a viable method for obtaining this important analytical standard. The characterization techniques outlined are essential for ensuring the quality and identity of the final product. A thorough understanding of these processes is critical for researchers and professionals involved in the development and analysis of Baricitinib and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]

- 4. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Baricitinib-d5: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Baricitinib-d5 in research, focusing on its critical role as an internal standard in quantitative bioanalysis. Baricitinib, an inhibitor of Janus kinase (JAK) 1 and JAK2, is a therapeutic agent whose pharmacokinetic and metabolic profiles are of significant interest in clinical and preclinical studies.[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification of Baricitinib in complex biological matrices.

Core Application: Internal Standard in Mass Spectrometry

In the realm of drug development and clinical research, accurate measurement of drug concentrations in biological fluids is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and metabolic profiling.[7][8][9][10] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for these quantitative studies due to its high sensitivity and specificity.

This compound, a deuterated analog of Baricitinib, serves as an ideal internal standard for LC-MS-based assays.[1][11] By introducing a known quantity of this compound into a biological sample, researchers can correct for variations that may occur during sample preparation, chromatography, and ionization in the mass spectrometer. This is because this compound is chemically identical to Baricitinib and thus exhibits nearly identical physical and chemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency. However, its increased mass due to the deuterium atoms allows it to be distinguished from the non-labeled drug by the mass spectrometer.

Quantitative Data for Bioanalytical Method Development

The development of a robust bioanalytical method requires careful optimization of mass spectrometric and chromatographic parameters. The following table summarizes key quantitative data for the analysis of Baricitinib, with this compound serving as the internal standard. These values are foundational for setting up a selective and sensitive UPLC-MS/MS method.

| Parameter | Baricitinib | This compound (Internal Standard) | Reference |

| Precursor Ion (m/z) | 372.44 | 377.47 (Calculated) | [8] |

| Product Ion (m/z) | 250.97 | 255.99 (for d8-IS) | [8] |

| Cone Voltage (V) | 20 | 30 (for d8-IS) | [8] |

| Collision Energy (eV) | 30 | 25 (for d8-IS) | [8] |

Note: The m/z values for this compound are calculated based on the addition of five deuterium atoms to the parent molecule. The provided reference used an 8-deuterium labeled internal standard, but the principle of mass shift is the same. The cone voltage and collision energy would be optimized for the specific instrument and d5 analog.

Experimental Protocol: Quantification of Baricitinib in Human Plasma

This section outlines a detailed methodology for the quantification of Baricitinib in human plasma using this compound as an internal standard with UPLC-MS/MS.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Baricitinib concentrations).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column is suitable for the separation of Baricitinib and its internal standard.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.

-

Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

-

Injection Volume: A small injection volume (e.g., 5 µL) is used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Baricitinib and this compound, as detailed in the quantitative data table.

3. Data Analysis

-

The peak areas of the analyte (Baricitinib) and the internal standard (this compound) are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of Baricitinib in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of Baricitinib, the following diagrams are provided.

Caption: Experimental workflow for the quantification of Baricitinib using this compound.

Caption: Baricitinib's inhibition of the JAK-STAT signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. A Review of Safety Outcomes from Clinical Trials of Baricitinib in Rheumatology, Dermatology and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Baricitinib for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites and step-by-step reaction mechanism of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of baricitinib in critically ill COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US10842792B2 - Deuterated baricitinib - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Chemical Properties of Baricitinib-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of Baricitinib-d5, a deuterated analog of the Janus kinase (JAK) inhibitor Baricitinib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this stable isotope-labeled compound.

Core Chemical Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Baricitinib due to its similar chemical and physical properties to the parent drug, with the key difference being its increased mass from the deuterium isotopes. This mass difference allows for clear differentiation in mass spectrometry-based analytical methods.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₂D₅N₇O₂S | [1][2][3][4][5] |

| Molecular Weight | 376.45 g/mol | [1][2][3][5] |

| CAS Number | 1564241-79-7 | [1][2][3][5] |

| Appearance | Off-white solid | [2] |

| Isotopic Enrichment | >95% | [4] |

| Purity (HPLC) | >95% | [4] |

| Predicted pKa | 11.66 ± 0.50 (for Baricitinib) | [6] |

| Storage Temperature | -20°C | [4] |

Solubility

The solubility of a compound is a critical parameter for its handling and use in experimental settings. This compound exhibits solubility in various organic solvents.

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Acetonitrile | Soluble | [2] |

For the parent compound, Baricitinib, more extensive solubility data is available, which can serve as a useful reference for its deuterated analog. Baricitinib is soluble in DMSO (up to 30 mg/mL) and Dimethylformamide (DMF) (up to 50 mg/mL).[6]

Stability

Forced degradation studies on Baricitinib have shown that it is labile under hydrolytic (acidic, basic, and neutral) and photolytic conditions, leading to the formation of several degradation products.[7][8] It was found to be stable under oxidative conditions (hydrogen peroxide).[7] These findings suggest that this compound should be handled with care, avoiding prolonged exposure to harsh pH conditions and light to maintain its integrity.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway.[9] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immune function.[2][10][11][12][13][14][15] The inhibition of JAK1 and JAK2 by Baricitinib leads to the downstream modulation of gene expression, thereby exerting its immunomodulatory effects.[16]

Experimental Protocols: Quantification of Baricitinib

This compound is an ideal internal standard for the quantification of Baricitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol adapted from published methods.[17][18][19][20][21][22][23]

Sample Preparation (Plasma)

-

Spiking: To 100 µL of plasma sample, add a known concentration of this compound working solution (e.g., 10 µL of 150 ng/mL) to serve as the internal standard.[21]

-

Protein Precipitation: Add 200-300 µL of cold acetonitrile to the plasma sample to precipitate proteins.[21][23]

-

Vortex and Centrifuge: Vortex the mixture thoroughly for approximately 1 minute, followed by centrifugation at high speed (e.g., 4000-5600 x g) for 5-8 minutes to pellet the precipitated proteins.[17][23]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[17]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[17]

-

Injection: Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system.[17]

Liquid Chromatography Conditions

-

Column: A reverse-phase C18 column or a HILIC column can be used. For example, an Acquity UPLC HILIC BEH 1.7 µm, 2.1 x 50 mm column.[17][18]

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate. For instance, a mobile phase of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3 v/v).[17][18]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[17][18]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

Conclusion

This compound is a critical tool for the accurate and precise quantification of Baricitinib in various biological matrices. Its well-defined chemical properties and predictable behavior, analogous to the parent compound, make it an excellent internal standard for LC-MS/MS-based bioanalytical methods. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their studies. As with any scientific endeavor, it is recommended to consult specific product data sheets and relevant literature for the most up-to-date and detailed information.

References

- 1. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 3. clearsynth.com [clearsynth.com]

- 4. sussex-research.com [sussex-research.com]

- 5. Baricitinib D5 - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Baricitinib CAS#: 1187594-09-7 [m.chemicalbook.com]

- 7. Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Immunomart [immunomart.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 16. Baricitinib - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. altasciences.com [altasciences.com]

- 21. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Baricitinib vs. Baricitinib-d5: A Technical Deep Dive for Researchers

This in-depth guide offers a comprehensive comparison of Baricitinib and its deuterated analogue, Baricitinib-d5, tailored for researchers, scientists, and professionals in drug development. We will explore their chemical structures, physicochemical properties, and the underlying principles that differentiate their pharmacokinetic profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Chemical Structure and Physicochemical Properties

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] this compound is a deuterated isotopologue of Baricitinib, where five hydrogen atoms on the ethylsulfonyl group have been replaced with deuterium atoms. This substitution is strategically placed to influence the compound's metabolic stability.

The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2][3] Consequently, enzymatic cleavage of a C-D bond, which is often a rate-limiting step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, requires more energy and thus proceeds at a slower rate.[4][5][6] This can lead to a more favorable pharmacokinetic profile, including a longer half-life and increased systemic exposure.[7][8][9][10][]

Below is a summary of the key physicochemical properties of both compounds.

| Property | Baricitinib | This compound |

| Molecular Formula | C₁₆H₁₇N₇O₂S | C₁₆H₁₂D₅N₇O₂S |

| Molar Mass | 371.42 g/mol | 376.45 g/mol |

| IUPAC Name | 2-{1-(Ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile | 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-((ethyl-d5)sulfonyl)azetidin-3-yl)acetonitrile |

| CAS Number | 1187594-09-7 | 1564241-79-7 |

A visual comparison of their chemical structures is provided in the diagram below.

Pharmacodynamics: Mechanism of Action

Both Baricitinib and this compound are expected to have nearly identical pharmacodynamic properties as their interaction with the target enzymes, JAK1 and JAK2, is not dependent on the isotopic composition of the ethylsulfonyl group. Baricitinib inhibits the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune response.

The table below summarizes the in vitro inhibitory activity of Baricitinib against various Janus kinases.

| Target | IC₅₀ (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| TYK2 | 53 |

| JAK3 | > 400 |

Data sourced from various in vitro studies.

The diagram below illustrates the JAK-STAT signaling pathway and the point of inhibition by Baricitinib.

Pharmacokinetics: The Deuterium Advantage

The deuteration of the ethylsulfonyl group is anticipated to reduce the rate of oxidative metabolism, thereby potentially leading to:

-

Longer half-life (t½): A reduced clearance rate would result in the drug remaining in the body for a longer period.

-

Increased exposure (AUC): The total drug exposure over time would be higher.

-

Lower peak concentration (Cmax) variability: More consistent metabolic profiles across a patient population.

These potential advantages could translate to lower or less frequent dosing regimens.

The table below presents the known pharmacokinetic parameters for Baricitinib in healthy volunteers.

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours |

| Oral Clearance | 17 L/h |

| Renal Clearance | ~12 L/h |

Data from studies in healthy volunteers.[3][][13][14][15][16]

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Baricitinib against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in an assay buffer.

-

Compound Preparation: Baricitinib is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and the test compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as homogeneous time-resolved fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.

-

Data Analysis: The percentage of inhibition for each concentration of Baricitinib is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Pharmacokinetic Analysis using UPLC-MS/MS

Objective: To quantify the concentration of Baricitinib and this compound in plasma samples.

Methodology:

-

Sample Preparation:

-

To a 100 µL plasma sample, add 10 µL of an internal standard working solution (e.g., this compound for quantifying Baricitinib, or another suitable molecule).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Chromatographic Separation:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A suitable column for separating the analyte from matrix components (e.g., a C18 or HILIC column).

-

Mobile Phase: A gradient of two solvents, such as an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

System: Triple quadrupole tandem mass spectrometer (MS/MS).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Baricitinib, a common transition is m/z 372.2 -> 251.2.

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The following diagram illustrates a typical workflow for a pharmacokinetic study comparing Baricitinib and this compound.

Conclusion

This compound serves as a valuable tool in the study of Baricitinib, primarily as an internal standard for bioanalytical assays. The strategic deuteration of the ethylsulfonyl group is designed to slow down metabolic degradation through the kinetic isotope effect. While direct comparative pharmacokinetic studies are not publicly available, established principles of drug metabolism suggest that this compound would likely exhibit a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. This highlights the potential of deuteration as a strategy to optimize the pharmacokinetic properties of therapeutic agents. Further studies are warranted to fully elucidate the clinical implications of these anticipated differences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioscientia.de [bioscientia.de]

- 12. veeprho.com [veeprho.com]

- 13. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Isotopic Labeling of Baricitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and 2, crucial enzymes in the cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. To thoroughly investigate its pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) properties, isotopically labeled versions of the molecule are indispensable tools. This technical guide provides an in-depth overview of the isotopic labeling of Baricitinib, focusing on deuterium (²H), carbon-13 (¹³C), and carbon-14 (¹⁴C) isotopes. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.

Isotopic Labeling Strategies for Baricitinib

The selection of the isotope and the position of labeling are critical for the intended application.

-

Deuterium (²H) Labeling: Primarily used to create a stable, heavy-isotope version of Baricitinib for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). The increased mass of the deuterated molecule allows for its clear differentiation from the unlabeled drug in biological matrices.

-

Carbon-13 (¹³C) Labeling: Employed for mechanistic studies and as an internal standard in mass spectrometry. ¹³C is a stable isotope, and its incorporation can aid in elucidating metabolic pathways and quantifying the drug and its metabolites without the complexities of handling radioactive material.

-

Carbon-14 (¹⁴C) Labeling: The gold standard for ADME studies. As a radioactive isotope, ¹⁴C allows for highly sensitive tracing of the drug and its metabolites in vivo, enabling comprehensive mass balance studies and the identification of metabolic pathways.

Synthesis of Isotopically Labeled Baricitinib

Synthesis of Deuterated Baricitinib ([²H₅]Baricitinib)

A common strategy for synthesizing [²H₅]Baricitinib involves the use of a deuterated starting material, such as [²H₅]ethanesulfonyl chloride. The overall synthetic route is a multi-step process.[1][2][3]

Experimental Protocol: Synthesis of [²H₅]Baricitinib [1][2]

-

Preparation of [²H₅]ethanesulfonyl chloride: This key intermediate can be synthesized from either [²H₅]bromoethane or [²H₅]ethanethiol. The route starting from [²H₅]ethanethiol generally provides a higher yield.[1]

-

Reaction with tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: The prepared [²H₅]ethanesulfonyl chloride is reacted with tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate after N-Boc deprotection to form the deuterated sulfonamide intermediate.

-

Nucleophilic Addition: The deuterated intermediate undergoes a nucleophilic addition reaction with 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2]

-

Deprotection: The final step involves the removal of the SEM (trimethylsilylethoxymethyl) protecting group to yield [²H₅]Baricitinib.[1][2]

Overall Yield: The synthesis of [²H₅]Baricitinib can be achieved in an overall yield of approximately 29% starting from [²H₅]ethanethiol.[1][3]

Synthesis of Carbon-13 Labeled Baricitinib ([¹³C]Baricitinib)

General Experimental Protocol (Proposed):

-

Synthesis of a ¹³C-labeled Precursor: Synthesize a key intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, with ¹³C atoms incorporated into the pyrimidine or pyrrole ring, using commercially available ¹³C-labeled starting materials.

-

Coupling Reaction: Perform a Suzuki coupling reaction between the ¹³C-labeled 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the borate intermediate of the azetidine-acetonitrile moiety.[6]

-

Final Steps and Purification: Subsequent reaction steps, including deprotection if necessary, would be carried out to obtain the final [¹³C]-Baricitinib, followed by purification using techniques like preparative HPLC.

Synthesis of Carbon-14 Labeled Baricitinib ([¹⁴C]Baricitinib)

The synthesis of [¹⁴C]Baricitinib is crucial for conducting human ADME studies. The labeling position should be carefully chosen to be on a metabolically stable part of the molecule to ensure the radiolabel is not lost during biotransformation.

General Experimental Protocol for ADME Studies: [7][8][9][10]

-

Synthesis of [¹⁴C]Baricitinib: A custom radiosynthesis would be performed by a specialized laboratory. This typically involves introducing a ¹⁴C-labeled precursor, such as [¹⁴C]KCN, at a late stage of the synthesis to maximize the incorporation of radioactivity and minimize radioactive waste. The final product must be synthesized under cGMP conditions for human studies.[8]

-

Dosing: A single oral dose of [¹⁴C]Baricitinib, typically mixed with a non-labeled therapeutic dose, is administered to healthy male subjects.

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points.

-

Radioactivity Measurement: The total radioactivity in the collected samples is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS) to determine the extent of absorption and routes of excretion.[7]

-

Metabolite Profiling and Identification: Chromatographic techniques (e.g., HPLC) coupled with radio-detection and mass spectrometry are used to separate and identify the parent drug and its metabolites in plasma and excreta.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of Baricitinib.

Table 1: Bioanalytical Method Validation Parameters for Baricitinib in Human Plasma

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [11] |

| Linearity Range | 1 - 100 ng/mL | [11] |

| Intra-day Precision (%RSD) | 3.2% | [11] |

| Inter-day Precision (%RSD) | 6.3% | [11] |

| Intra-day Accuracy (%RE) | 14.6% | [11] |

| Inter-day Accuracy (%RE) | 11.4% | [11] |

| Mean Recovery | 101.1% - 103.8% | [11] |

| Matrix Effect | 99.5% - 108.2% | [11] |

Table 2: Pharmacokinetic Parameters of Baricitinib in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |

| Elimination Half-life (t₁/₂) | ~8 hours | [4] |

| Oral-dose Clearance | 17 L/h | [2][4] |

| Renal Clearance | ~12 L/h | [4] |

| Absolute Bioavailability | ~79% | [12] |

Table 3: Mass Spectrometry Parameters for Baricitinib Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |

| Baricitinib | 372.44 | 250.97 | 20 | 30 | [11] |

| Upadacitinib (IS) | 380.90 | 255.99 | 30 | 25 | [11] |

| [¹³C₄]-Baricitinib (IS) | M+4 | - | - | - | [4] |

Signaling Pathways and Experimental Workflows

Baricitinib and the JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity.[13]

Caption: Baricitinib inhibits JAK, blocking cytokine signaling.

Synthetic Workflow for [²H₅]Baricitinib

The synthesis of deuterated Baricitinib follows a structured multi-step process, as outlined below.

Caption: Workflow for synthesizing deuterated Baricitinib.

ADME Study Workflow using [¹⁴C]Baricitinib

A typical ADME study using radiolabeled Baricitinib involves several key stages, from synthesis to data analysis.

Caption: Workflow for a human ADME study with [¹⁴C]Baricitinib.

Conclusion

Isotopic labeling is a cornerstone in the comprehensive evaluation of Baricitinib. Deuterated and ¹³C-labeled analogues serve as critical internal standards for precise quantification in biological matrices, while ¹⁴C-labeling is essential for definitive ADME and mass balance studies. The synthetic routes and analytical methodologies described herein provide a framework for researchers and drug development professionals to effectively utilize isotopically labeled Baricitinib in their studies, ultimately contributing to a deeper understanding of its clinical pharmacology and safety profile.

References

- 1. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of [2 H5 ]baricitinib via [2 H5 ]ethanesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. openmedscience.com [openmedscience.com]

- 8. almacgroup.com [almacgroup.com]

- 9. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. sgs.com [sgs.com]

- 11. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. extranet.who.int [extranet.who.int]

- 13. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]

Baricitinib-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Baricitinib-d5. Given the limited availability of public data specifically for the deuterated form, this document leverages comprehensive stability studies on the parent compound, Baricitinib, as a close surrogate. This compound is a deuterated analog of Baricitinib, a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The substitution of five hydrogen atoms with deuterium is primarily for use as an internal standard in pharmacokinetic studies and is not expected to significantly alter the compound's chemical stability under typical stress conditions.

Recommended Storage Conditions

For long-term preservation of chemical integrity, this compound powder should be stored under controlled conditions. The consensus from suppliers is a storage temperature of -20°C.[1][2] Shipping may be conducted at ambient temperatures.[1]

Summary of Storage Recommendations

| Parameter | Condition |

| Storage Temperature | -20°C |

| Shipping Temperature | Ambient |

| Physical State | Powder |

Chemical Stability Profile

Comprehensive forced degradation studies have been performed on Baricitinib to identify its degradation pathways and establish its inherent stability. These studies are crucial for developing stability-indicating analytical methods and for understanding how the drug substance might behave under various environmental stresses.[3][4]

Baricitinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and photolytic conditions.[3] Conversely, it demonstrates stability against oxidative stress.[3]

Forced Degradation Studies on Baricitinib

The following table summarizes the quantitative data from forced degradation studies performed on non-deuterated Baricitinib. These results provide a strong indication of the expected stability of this compound under similar conditions.

| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 12.20% | [5] |

| 1 N HCl | 16.35% | [5] | |

| Alkaline Hydrolysis | 0.1 N NaOH | 16.50% | [5] |

| 1 N NaOH | 22.50% | [5] | |

| Oxidative | 3% H₂O₂ | 11.20% | [5] |

| Stable under H₂O₂ | - | [3] | |

| Thermal | 45°C | 9.80% | [5] |

| Photolytic | UV Chamber | 10.30% | [5] |

| Benchtop (Solution) | Room Temperature, 48 hrs | 1.8% | [5] |

Note: Discrepancies in oxidative stability may be due to different experimental conditions in the respective studies.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline typical experimental protocols for forced degradation testing of Baricitinib.

Protocol for Forced Degradation Study

-

Preparation of Stock Solution : A stock solution of Baricitinib is prepared, for example, at a concentration of 1 mg/mL in a 50:50 (v/v) acetonitrile:water mixture.[6]

-

Acidic Degradation : To 1 mL of the stock solution, 100 µL of 1 N hydrochloric acid (HCl) is added. The mixture is then heated at 70°C for 24 hours.[6]

-

Basic Degradation : To 1 mL of the stock solution, 100 µL of 1 N sodium hydroxide (NaOH) is added. The sample is heated at 70°C for 24 hours.[6]

-

Oxidative Degradation : A sample of the stock solution is treated with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature for a specified period.[5]

-

Thermal Degradation : The stock solution is exposed to elevated temperatures (e.g., 45°C) for a defined duration.[5]

-

Photolytic Degradation : The stock solution is exposed to UV light in a photostability chamber.[5]

-

Analysis : After the stress period, the samples are appropriately diluted and analyzed using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[3][6]

Visualizations

Baricitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib functions as a selective inhibitor of JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway.[3][7][8] This pathway is integral to the cellular response to a multitude of cytokines and growth factors, playing a critical role in immunity and inflammation. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by Baricitinib.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Experimental Workflow for Forced Degradation Studies

The logical flow of a forced degradation study is critical to ensuring a comprehensive understanding of a drug substance's stability. The following diagram outlines a typical workflow.

Caption: A generalized workflow for conducting forced degradation studies on an API.

Conclusion

While specific, long-term stability data for this compound is not widely published, the available information on its storage and the extensive forced degradation data for the parent compound, Baricitinib, provide a robust framework for its handling and use in a research setting. The recommended storage condition is -20°C for the solid material. The stability profile of Baricitinib indicates susceptibility to acidic, basic, and photolytic stress, which should be considered during its handling and in the design of analytical methods. The provided experimental protocols and workflows offer a guide for researchers to conduct their own stability assessments.

References

- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 4. acdlabs.com [acdlabs.com]

- 5. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. Long-Term Safety of Baricitinib for RA - The Rheumatologist [the-rheumatologist.org]

- 8. Bot Verification [rasayanjournal.co.in]

Baricitinib-d5 supplier for research use

An In-Depth Technical Guide to Baricitinib-d5 for Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in inflammatory and immune responses.[1][2] The deuterated analog, this compound, is an essential tool in pharmacokinetic and bioanalytical studies, often serving as an internal standard for accurate quantification of the parent drug in biological matrices.[3]

Product Specifications and Sourcing

This compound is available from several reputable suppliers for research purposes. It is critical to source high-purity, well-characterized material for reliable and reproducible experimental results.

Table 1: Representative Supplier Specifications for this compound

| Parameter | Representative Value | Source(s) |

| CAS Number | 1564241-79-7 | [4][5] |

| Molecular Formula | C₁₆H₁₂D₅N₇O₂S | [5][6] |

| Molecular Weight | 376.45 g/mol | [5][6] |

| Purity (HPLC) | >95% | [6] |

| Isotopic Enrichment | >95% | [6] |

| Appearance | Off-white solid | [7] |

| Solubility | 10 mM in DMSO | [5] |

| Storage | -20°C | [6] |

Note: Specifications may vary between suppliers. Always refer to the supplier's Certificate of Analysis for lot-specific data.

Mechanism of Action: The JAK-STAT Signaling Pathway

Baricitinib targets the Janus kinase (JAK) family of intracellular tyrosine kinases.[1] These enzymes are essential for signal transduction initiated by various cytokines, interferons, and growth factors that are pivotal in hematopoiesis, inflammation, and immune function.[1][8]

The signaling cascade, known as the JAK-STAT pathway, operates as follows:

-

Cytokine Binding : An extracellular cytokine binds to its specific cell surface receptor.[9]

-

JAK Activation : This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[10]

-

STAT Phosphorylation : Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] The JAKs then phosphorylate the recruited STATs.

-

STAT Dimerization and Translocation : Phosphorylated STATs form dimers, which then translocate from the cytoplasm into the nucleus.[11]

-

Gene Transcription : Inside the nucleus, STAT dimers bind to specific DNA sequences, modulating the transcription of genes involved in inflammatory and immune responses.[1][11]

Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs.[1][8] This interruption of the signaling cascade leads to a reduction in the production of pro-inflammatory mediators.[9]

Table 2: In Vitro Inhibitory Activity of Baricitinib

| Target | IC₅₀ (nM) | Description |

| JAK1 | 5.9 | Half-maximal inhibitory concentration |

| JAK2 | 5.7 | Half-maximal inhibitory concentration |

| TYK2 | 53 | Half-maximal inhibitory concentration |

| JAK3 | >400 | Half-maximal inhibitory concentration |

Source: Data compiled from multiple studies.[12]

Experimental Protocols

This compound is primarily used as an internal standard (IS) in bioanalytical methods to ensure the accuracy and precision of Baricitinib quantification.

Bioanalytical Quantification of Baricitinib in Plasma via LC-MS/MS

This protocol outlines a typical hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method for determining Baricitinib concentrations in plasma samples.[13][14]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50-100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, e.g., 150 ng/mL).[15]

-

Add 200-300 µL of cold acetonitrile to precipitate proteins.[15][16]

-

Vortex the mixture for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[13][14]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific mass spectrometer used.

-

Table 3: Typical LC-MS/MS Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | 85 - 115% |

| Recovery | > 85% |

| Matrix Effect | 85 - 115% |

Source: Data compiled from multiple LC-MS/MS methods.[13][15][16]

In Vitro Evaluation of Immunomodulatory Effects

This protocol describes a whole-blood assay to assess the effect of Baricitinib on cytokine production following stimulation, a method used to characterize its pharmacodynamic effects.[17]

Methodology:

-

Blood Collection: Collect whole blood from subjects into heparinized tubes.

-

Compound Preparation: Prepare a stock solution of Baricitinib in DMSO and dilute to final concentrations (e.g., 100 nM, 1000 nM) in RPMI medium. Ensure the final DMSO concentration is non-toxic to cells (<0.1%).

-

Assay Setup:

-

In a 96-well plate, add whole blood (e.g., 200 µL per well).

-

Add the Baricitinib dilutions to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate for 1-2 hours at 37°C.

-

-

Stimulation:

-

Add a stimulant to the wells to induce cytokine production. Examples include SARS-CoV-2 peptides, lipopolysaccharide (LPS), or Staphylococcal enterotoxin B (SEB).[17] Include an unstimulated control.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: After incubation, centrifuge the plate and collect the plasma supernatant.

-

Cytokine Analysis: Measure the concentration of various cytokines and chemokines (e.g., IFN-γ, IL-6, TNF-α, IP-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[17]

-

Data Analysis: Compare the cytokine levels in Baricitinib-treated wells to the vehicle-treated, stimulated wells to determine the inhibitory effect of the compound.

Therapeutic Rationale and Downstream Effects

The inhibition of JAK1 and JAK2 by Baricitinib has multiple downstream consequences that contribute to its therapeutic effects in immune-mediated inflammatory diseases. The primary effect is the dampening of the inflammatory response. This is achieved by reducing the activation, proliferation, and function of various immune cells and decreasing the production of inflammatory mediators.[18][19]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. clearsynth.com [clearsynth.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. sussex-research.com [sussex-research.com]

- 7. Baricitinib D5 - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

Methodological & Application

Application Note: Quantitative Analysis of Baricitinib in Human Plasma using Baricitinib-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and 2, which are intracellular enzymes involved in signaling pathways of cytokines and growth factors critical to hematopoiesis and immune function.[1][2][3] By inhibiting these kinases, Baricitinib modulates the signaling cascade of various interleukins, interferons, and growth factors, making it an effective treatment for autoimmune and inflammatory conditions such as rheumatoid arthritis.[1][2][4] Accurate quantification of Baricitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This application note provides a detailed protocol for the quantitative analysis of Baricitinib in human plasma using a stable isotope-labeled internal standard, Baricitinib-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Mechanism of Action: JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway.[2][3][4] This pathway is activated when cytokines bind to their receptors on the cell surface, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][3] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, leading to a reduction in the production of pro-inflammatory mediators.[3][4]

Caption: Baricitinib inhibits JAK1 and JAK2, disrupting the JAK-STAT signaling pathway.

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of Baricitinib.

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.994 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | 3.2% - 6.3% |

| Inter-day Precision (%RSD) | 5.7% - 7.6% |

| Intra-day Accuracy (%RE) | -1.5% to 14.6% |

| Inter-day Accuracy (%RE) | -4.9% to 11.4% |

| Mean Extraction Recovery | ~87% |

Data compiled from published studies.[5][6]

Experimental Protocols

Materials and Reagents

-

Baricitinib reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solution Preparation

-

Baricitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Baricitinib Working Solutions: Serially dilute the Baricitinib stock solution with methanol to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol.[5]

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Caption: Workflow for the protein precipitation-based extraction of Baricitinib from plasma.

Detailed Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.[5]

-

Spike with 10 µL of the this compound internal standard working solution (200 ng/mL).[5]

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture thoroughly.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | Waters Acquity UPLC I-Class or equivalent |

| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min (example, may need optimization) |

| Injection Volume | 5 µL |

| Gradient Elution | As required for optimal separation |

Note: The gradient elution profile should be optimized to ensure sufficient separation of Baricitinib from potential interferences.

Mass Spectrometry:

| Parameter | Condition |

| System | Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV (example, may need optimization) |

| Source Temperature | 150°C (example, may need optimization) |

| Desolvation Temperature | 500°C (example, may need optimization) |

| Cone Gas Flow | 150 L/hr (example, may need optimization) |

| Desolvation Gas Flow | 1000 L/hr (example, may need optimization) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Baricitinib | 372.4 | 251.0 | 20 | 30 |

| This compound | 377.4 | 256.0 | Optimize based on instrument | Optimize based on instrument |

Note: Cone voltage and collision energy for this compound should be optimized to be similar to those of Baricitinib. The m/z values are based on published data and may vary slightly depending on the instrument and conditions.[5]

Data Analysis and Quantification

-

Peak areas for Baricitinib and this compound are integrated using the instrument's software.

-

A calibration curve is constructed by plotting the peak area ratio (Baricitinib/Baricitinib-d5) against the nominal concentration of the calibration standards.

-

A linear regression with a weighting factor (e.g., 1/x²) is typically used to fit the calibration curve.

-

The concentration of Baricitinib in unknown samples is calculated from the calibration curve using their measured peak area ratios.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Baricitinib in human plasma using its deuterated internal standard, this compound. The protein precipitation sample preparation method is simple and efficient, and the LC-MS/MS conditions provide the necessary selectivity and sensitivity for reliable quantification in a research setting. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies of Baricitinib.

References

- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 5. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Baricitinib-d5 in Rat Pharmacokinetic Studies

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function. By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the inflammatory cascade, making it a therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[1][2][3][4][5]

Pharmacokinetic (PK) studies are fundamental in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. In preclinical studies involving animal models like rats, a robust and validated bioanalytical method is essential for the accurate quantification of the drug in biological matrices. The use of a stable isotope-labeled internal standard, such as Baricitinib-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, which allows for correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[6][7][8]

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Baricitinib in rats using this compound as an internal standard for LC-MS/MS quantification.

Signaling Pathway of Baricitinib

Baricitinib targets the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors on the cell surface, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses. Baricitinib's inhibition of JAK1 and JAK2 blocks this cascade.[1][2][3][4][5]

Experimental Protocols

Rat Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study in rats following oral administration of Baricitinib.

a. Animal Model:

-

Species: Sprague-Dawley rats (male)

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.

b. Dosing:

-

Drug Formulation: Baricitinib can be suspended in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) in water.

-

Administration Route: Oral gavage.

-

Dose: A single dose of 2 mg/kg is administered.[9]

c. Blood Sample Collection:

-

Collection Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein.

-

Anticoagulant: K2-EDTA tubes.

-

Time Points: Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Baricitinib in Rat Plasma

This protocol describes the quantification of Baricitinib in rat plasma using this compound as an internal standard (IS).

a. Materials and Reagents:

-

Baricitinib reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Rat plasma (blank)

b. Stock and Working Solutions Preparation:

-

Baricitinib Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like DMSO or methanol.

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution in the same solvent.

-

Working Solutions: Serially dilute the stock solutions with acetonitrile/water (50:50, v/v) to prepare working solutions for calibration standards and quality controls.

c. Sample Preparation (Liquid-Liquid Extraction): [9]

-

To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Add 1 mL of an extraction solvent mixture (e.g., n-hexane and dichloromethane, 1:1 v/v).[9]

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

d. LC-MS/MS Instrumentation and Conditions: [9]

-

Liquid Chromatography System: A UPLC system such as a Waters Acquity UPLC.

-

Column: Acquity UPLC HILIC BEH 1.7 µm, 2.1 × 50 mm column.[9]

-

Mobile Phase: A mixture of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3, v/v).[9]

-

Flow Rate: 0.2 mL/min.[9]

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Baricitinib: m/z 372.15 → 251.24[9]

-

This compound: m/z 377.15 → 256.24 (Note: The exact transition for this compound should be optimized but will be shifted by +5 Da from the parent and corresponding fragment ions).

-

Experimental Workflow Visualization

Quantitative Data Summary

The following tables summarize the key parameters for the bioanalytical method and the pharmacokinetic results from a representative study in rats.

Table 1: LC-MS/MS Method Parameters [9]

| Parameter | Value |

| LC System | UPLC |

| Column | Acquity UPLC HILIC BEH 1.7 µm, 2.1 × 50 mm |

| Mobile Phase | 0.1% Formic Acid in Acetonitrile : 20 mM Ammonium Acetate (pH 3) (97:3) |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (Baricitinib) | m/z 372.15 → 251.24 |

| MRM Transition (this compound) | m/z 377.15 → 256.24 (predicted) |

| LLOQ | 0.2 ng/mL |

| Calibration Range | 0.2 - 500 ng/mL |

Table 2: Pharmacokinetic Parameters of Baricitinib in Rats (2 mg/kg Oral Dose) [9]

| Parameter | Unit | Mean ± SD |

| Cmax | ng/mL | 129.08 ± 91.4 |

| Tmax | h | 0.5 (median) |

| AUC(0-t) | ng·h/mL | 205.15 ± 101.40 |

| AUC(0-inf) | ng·h/mL | 222.53 ± 107.20 |

| t1/2 | h | 2.24 ± 0.43 |

| Kel | h⁻¹ | 0.32 ± 0.04 |

| MRT | h | 3.30 ± 0.78 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Kel: Elimination rate constant; MRT: Mean residence time.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers and scientists to conduct pharmacokinetic studies of Baricitinib in rats. The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method ensures the generation of high-quality, reliable data, which is crucial for the successful development of new therapeutic agents. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study [mdpi.com]

- 5. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Open Access) A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats. (2020) | Essam Ezzeldin | 16 Citations [scispace.com]

- 7. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

Application Note: High-Throughput Quantification of Baricitinib in Human Plasma Using LC-MS/MS with Baricitinib-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Baricitinib in human plasma. The method utilizes Baricitinib-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Baricitinib.

Introduction

Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), intracellular enzymes involved in cytokine signaling pathways.[1][2] By modulating these pathways, Baricitinib reduces inflammation and is used in the treatment of rheumatoid arthritis and other autoimmune disorders.[1][2] Accurate and reliable quantification of Baricitinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments and for optimizing therapeutic regimens. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Baricitinib reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baricitinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of Baricitinib working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for calibration standards and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions